
C26H20Cl2N2O7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C26H20Cl2N2O7 Loratadine . Loratadine is a second-generation antihistamine used to treat allergies. It is known for its effectiveness in alleviating symptoms such as sneezing, runny nose, and itchy or watery eyes without causing significant drowsiness, a common side effect of first-generation antihistamines.
準備方法
Synthetic Routes and Reaction Conditions
Loratadine is synthesized through a multi-step process. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with the compound .
Reaction with Ethyl Chloroformate: This compound is dissolved in toluene, and ethyl chloroformate is added dropwise. The reaction mixture is then stirred at room temperature.
Workup: After the reaction is complete, water is added to the mixture, and the organic layer is separated. The organic layer is washed with water, dried, and concentrated under reduced pressure to obtain an oily residue.
Recrystallization: The oily residue is recrystallized from ether to yield Loratadine as a white crystalline powder.
Industrial Production Methods
In industrial settings, Loratadine is produced using similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, and chromatography to ensure high purity and yield.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
化学反応の分析
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common for Loratadine due to its stable structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed
Desloratadine: The primary active metabolite formed through oxidation.
Various Derivatives: Formed through substitution reactions, which may have different therapeutic effects.
科学的研究の応用
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of antihistamines.
Biology: Investigated for its effects on histamine receptors and its role in allergic reactions.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions.
Industry: Employed in the development of new antihistamine drugs and formulations.
作用機序
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby blocking the cascade of allergic symptoms. The molecular targets include:
Histamine H1 Receptors: Loratadine binds to these receptors with high affinity, preventing histamine-induced effects.
Signal Transduction Pathways: By blocking H1 receptors, Loratadine inhibits the downstream signaling pathways that lead to allergic symptoms.
類似化合物との比較
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar efficacy but a higher likelihood of causing drowsiness.
Fexofenadine: Known for its minimal sedative effects and longer duration of action.
Desloratadine: The active metabolite of Loratadine with similar pharmacological properties but potentially greater potency.
Uniqueness of Loratadine
Loratadine is unique due to its:
Low Sedative Effects: Unlike first-generation antihistamines, Loratadine does not readily cross the blood-brain barrier, resulting in minimal drowsiness.
Long Duration of Action: Provides relief from allergic symptoms for up to 24 hours with a single dose.
High Selectivity: Exhibits high selectivity for peripheral H1 receptors, reducing the risk of central nervous system side effects.
特性
分子式 |
C26H20Cl2N2O7 |
|---|---|
分子量 |
543.3 g/mol |
IUPAC名 |
6-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C26H20Cl2N2O7/c1-35-18-11-9-15(19(26(33)34)22(18)36-2)21-20-23(37-30(21)13-6-4-3-5-7-13)25(32)29(24(20)31)14-8-10-16(27)17(28)12-14/h3-12,20-21,23H,1-2H3,(H,33,34) |
InChIキー |
AOSMQUGFTDUVIK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)ON2C5=CC=CC=C5)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


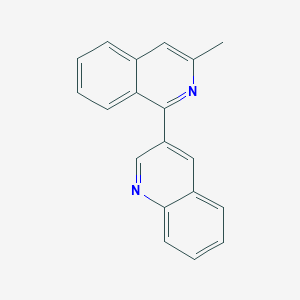
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
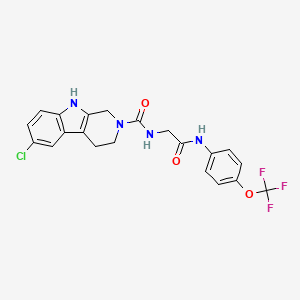
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
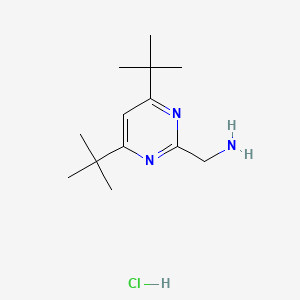
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)
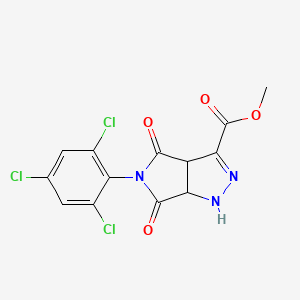
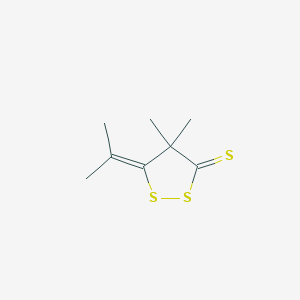
![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)
![4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B12626487.png)
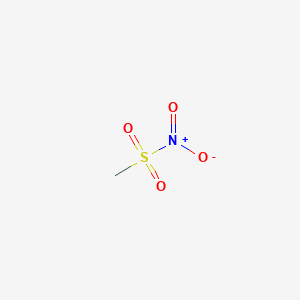
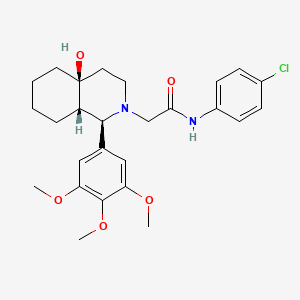
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
